molecular formula C8H12OS B2968995 2-Methyl-2-(2-thienyl)propan-1-ol CAS No. 857362-69-7

2-Methyl-2-(2-thienyl)propan-1-ol

Cat. No. B2968995
CAS RN: 857362-69-7
M. Wt: 156.24
InChI Key: IRJPDCQBUPZLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-2-(2-thienyl)propan-1-ol” is a chemical compound that contains a thiophene ring and a propanol group. Thiophene is a five-membered ring with one sulfur atom . The propanol group is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(2-thienyl)propan-1-ol” would consist of a thiophene ring attached to a propanol group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-2-(2-thienyl)propan-1-ol” would depend on its exact structure. For example, 2-Methyl-2-propanol has a boiling point of 355.5 ± 0.7 K and a density of 0.857 g/mL at 25 °C .

Mechanism of Action

Safety and Hazards

The safety and hazards of “2-Methyl-2-(2-thienyl)propan-1-ol” would depend on its exact structure and use. For example, 2-Methyl-2-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and can cause skin irritation, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-methyl-2-thiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-8(2,6-9)7-4-3-5-10-7/h3-5,9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJPDCQBUPZLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-2-thiophen-2-yl-propionic acid methyl ester (2.085 g, 11.32 mmol) in CH2Cl2 (55 mL) at 0° C. is treated with diisobutylaluminum hydrde (Dibal-H, 1.0 M PhMe, 24.0 mL, 24.0 mmol) and warmed to rt after 4 min. After 1.5 h the reaction mixture is cooled to 0° C. and quenched with 1N tartaric acid (50 mL) and stirred for 2 d. The layers are separated and the aqueous layer is extracted with CH2Cl2 (1×50 mL). The combined extracts are dried over MgSO4, filtered, and concentrated. The residue is loaded onto silica gel and eluted with hexanes using a gradient of 0% to 75% EtOAc to give 2-methyl-2-thiophen-2-yl-propan-1-ol (1.494 g, 84%) as a clear oil.
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